molecular formula C24H17IN4O2S B10869381 2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide

2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide

Cat. No.: B10869381
M. Wt: 552.4 g/mol
InChI Key: ASUMIOCZNNHXNJ-UHFFFAOYSA-N
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Description

2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound that features an iodine atom, a quinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of the iodine atom, quinoline moiety, and benzamide structure. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C24H17IN4O2S

Molecular Weight

552.4 g/mol

IUPAC Name

2-iodo-N-[[(2-phenylquinoline-4-carbonyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C24H17IN4O2S/c25-19-12-6-4-11-17(19)22(30)27-24(32)29-28-23(31)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,28,31)(H2,27,29,30,32)

InChI Key

ASUMIOCZNNHXNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC(=O)C4=CC=CC=C4I

Origin of Product

United States

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